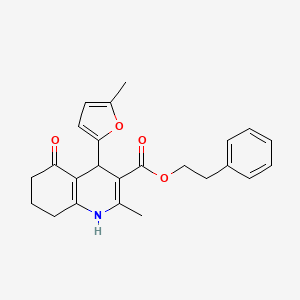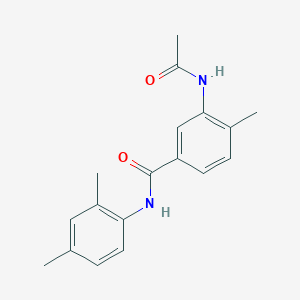![molecular formula C17H27NO3 B5195134 N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, also known as TMAO, is a naturally occurring organic compound found in various marine animals, including fish, shrimp, and squid. TMAO has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions.
作用機序
The mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is not fully understood. However, it is believed that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may affect lipid metabolism and inflammation, which are both important factors in the development of cardiovascular disease. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may also affect the gut microbiome, which has been linked to various health conditions.
Biochemical and Physiological Effects:
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been shown to affect various biochemical and physiological processes in the body. Studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can increase the production of inflammatory cytokines and affect lipid metabolism. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been shown to affect the gut microbiome, which may have implications for overall health.
実験室実験の利点と制限
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a useful tool in laboratory experiments due to its ability to induce changes in lipid metabolism and inflammation. However, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has limitations, including its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine. One area of interest is the role of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine in other health conditions, including kidney disease and liver disease. Another area of interest is the potential use of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine as a biomarker for cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine and its effects on the gut microbiome.
Conclusion:
In conclusion, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a naturally occurring organic compound that has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods and has been extensively studied for its scientific research application. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine affects various biochemical and physiological processes in the body and has advantages and limitations for lab experiments. There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, including its role in other health conditions and its potential use as a biomarker for cardiovascular disease.
合成法
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods, including the oxidation of trimethylamine (TMA) with hydrogen peroxide or potassium permanganate. Another method involves the reaction of TMA with formaldehyde and subsequent oxidation with potassium permanganate. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can also be synthesized through the reaction of TMA with dimethyl sulfoxide (DMSO) in the presence of an oxidizing agent.
科学的研究の応用
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been extensively studied for its potential role in cardiovascular disease. Several studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine levels are elevated in individuals with cardiovascular disease and are associated with an increased risk of adverse cardiovascular events. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been linked to other health conditions, including kidney disease, liver disease, and diabetes.
特性
IUPAC Name |
2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11(12(19)20)18-13(21)17-8-14(2)5-15(3,9-17)7-16(4,6-14)10-17/h11H,5-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKFDZRZJUYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5195057.png)
![methyl 4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5195064.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5195083.png)
![methyl 4-({[3-(benzoylamino)-1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5195084.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5195105.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)

